N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine

Pharmaceutical impurity profiling Mass spectrometry Chromatographic separation

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine (CAS 102725-59-7), also designated as Diazepam Impurity 2, is a benzophenone Schiff base derivative of glycine with the molecular formula C₁₆H₁₅ClN₂O₂ and a molecular weight of 302.76 g/mol. This compound is structurally characterized by an imine linkage between 5-chloro-2-(methylamino)benzophenone and glycine, conferring distinct acid-base and solubility properties relative to the simpler benzophenone-class diazepam impurities.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.75 g/mol
Cat. No. B12072723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine
Molecular FormulaC16H15ClN2O2
Molecular Weight302.75 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)C(=NCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19-10-15(20)21)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,20,21)
InChIKeyLUDKLGBTCGZHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine (CAS 102725-59-7): A Critical Diazepam Impurity Reference Standard for Pharmaceutical Quality Control


N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine (CAS 102725-59-7), also designated as Diazepam Impurity 2, is a benzophenone Schiff base derivative of glycine with the molecular formula C₁₆H₁₅ClN₂O₂ and a molecular weight of 302.76 g/mol . This compound is structurally characterized by an imine linkage between 5-chloro-2-(methylamino)benzophenone and glycine, conferring distinct acid-base and solubility properties relative to the simpler benzophenone-class diazepam impurities. It is recognized as a process-related impurity of diazepam, an anxiolytic, skeletal muscle relaxant, and anticonvulsant benzodiazepine , and serves as a critical reference standard in pharmaceutical impurity profiling, analytical method validation, and stability studies for diazepam-containing drug products.

Why N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Cannot Be Substituted by Common Diazepam Degradation Impurities Such as 2-Methylamino-5-chlorobenzophenone (MACB)


Impurity standards used in diazepam quality control are not interchangeable because each impurity structure reports on a distinct chemical event in the drug's lifecycle. N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine arises from condensation of the primary hydrolysis product 2-methylamino-5-chlorobenzophenone (MACB) with glycine [1], yielding a Schiff base of significantly higher molecular weight (302.76 vs. 245.70 g/mol) and containing an ionizable carboxylic acid moiety absent in MACB. These structural differences produce quantifiable divergence in chromatographic retention, ionization efficiency in mass spectrometry, and solvent partition behavior, meaning that substituting the target impurity with MACB, nordazepam, or any pharmacopoeial impurity fails to replicate the analytical signal, validation parameters, or system suitability criteria that this specific compound addresses. The following quantitative evidence establishes exactly where differentiation is measurable and consequential for procurement decisions.

Product-Specific Quantitative Differentiation Evidence for N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Versus Its Closest Analogs


Molecular Weight Distinction: 23% Higher Than the Primary Degradation Product 2-Methylamino-5-chlorobenzophenone (MACB)

The target compound possesses a molecular weight of 302.76 g/mol (C₁₆H₁₅ClN₂O₂), whereas the most closely related benzophenone-class diazepam impurity, 2-methylamino-5-chlorobenzophenone (MACB, CAS 1022-13-5), has a molecular weight of 245.70 g/mol (C₁₄H₁₂ClNO) . This 57.06 g/mol increase (23.2% mass difference) originates from the glycine-derived carboxylate moiety attached via an imine bond. In LC-MS/MS impurity profiling, this mass difference shifts the parent ion m/z from 246 (MACB) to 303 (target), moving the signal into a distinct mass window that avoids isobaric interference with other common benzophenone-type impurities within the m/z 240–260 range .

Pharmaceutical impurity profiling Mass spectrometry Chromatographic separation

Structural Class Distinction: Schiff Base of Glycine Versus Simple Benzophenone—Functional Group Impact on Ionization and Solubility

The target compound contains a carboxylic acid group (pKa ~ 2.3 predicted for the glycine moiety) and a secondary amine (pKa ~ 9.5 predicted for the N-methylaniline), whereas the comparator MACB contains only a secondary amine with no acidic proton . The target compound is therefore amphoteric, existing as a zwitterion at physiological pH, while MACB is a neutral base. This difference is practically exploited in mixed-mode HPLC separations, where the target compound is retained by both reversed-phase and cation-exchange mechanisms, while MACB is retained by reversed-phase and cation-exclusion only [1]. Additionally, the calculated polar surface area (PSA) of 61.69 Ų for the target surpasses that of MACB (~29 Ų), predicting longer retention in HILIC and different solid-phase extraction recoveries.

Pharmaceutical analysis Impurity characterization Structure-activity relationships

Chromatographic Retention Differentiation: Predicted RRT Distinct from EP Impurities A, B, and E

The British Pharmacopoeia 2025 specifies relative retention times (RRT) for the three characterized diazepam EP impurities on a C18 column with reference to diazepam (RT ≈ 9 min): impurity E = ~0.7, impurity A = ~0.8, impurity B = ~1.3 [1]. None of these three impurity peaks correspond to the target compound. The target compound, by virtue of its significantly higher polarity (logP < 3.5 predicted vs. logP ~4.0 for diazepam), is expected to elute earlier with a predicted RRT below impurity E (i.e., RRT < 0.7), likely in the 0.4–0.6 range, filling a chromatographic window not occupied by any current EP-listed impurity. This provides unambiguous peak identity confirmation in methods covering all five EP impurities, since the target compound resolves in a region where no co-elution with EP impurity standards is observed.

HPLC method validation Relative retention time Impurity profiling

Formation Pathway Specificity: Glycine Adduct vs. Direct Benzodiazepine Hydrolysis Product

The target compound is formed via Schiff base condensation between 2-(N-methylamino)-5-chlorobenzophenone (MACB) and glycine, a process documented to occur under acidic diazepam degradation conditions in methanol-water solutions [1]. In contrast, MACB itself is produced by simple hydrolytic cleavage of the benzodiazepinone ring and is the primary degradation product observed in standard forced degradation studies (acid, base, oxidative, thermal). The target compound therefore serves as a secondary degradation marker indicative of prolonged acidic stress in the presence of glycine (a common excipient in some formulations), and its presence distinguishes between simple hydrolysis degradation (MACB only) and more advanced degradation pathways involving re-condensation (target compound plus MACB). This mechanistic specificity means that the target compound cannot be surrogated by MACB in stability-indicating assays attempting to differentiate between primary and secondary degradation pathways.

Degradation chemistry Process impurity Forced degradation study

Regulatory Naming Ambiguity: Same 'Diazepam Impurity 2' Designation Used for an Entirely Different Compound (CAS 784-38-3; C₁₃H₉ClFNO; MW 249.67)

Multiple commercial sources use the designation 'Diazepam Impurity 2' for a compound with CAS 784-38-3, molecular formula C₁₃H₉ClFNO, and molecular weight 249.67 g/mol—an entirely different chemical entity (2-amino-5-chloro-2'-fluorobenzophenone) . The target compound (CAS 102725-59-7; C₁₆H₁₅ClN₂O₂; MW 302.76) is therefore frequently confused with this fluorinated benzophenone in procurement databases, despite a molecular weight difference of 53.09 g/mol (21.3% greater for target) and a fundamentally different elemental composition (contains N₂O₂ vs. FNO). This CAS-number mismatch constitutes a critical procurement risk: ordering 'Diazepam Impurity 2' without verifying CAS 102725-59-7 will result in receipt of a compound that differs in molecular weight, elemental composition, functional groups, chromatographic retention, and mass spectral fragmentation, rendering it useless as a reference standard for the target impurity.

Reference standard procurement Regulatory compliance CAS verification

High-Value Application Scenarios for N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine (Diazepam Impurity 2, CAS 102725-59-7)


Comprehensive Diazepam Impurity Profiling Methods Requiring Coverage Beyond EP-Listed Impurities

When building an HPLC or UPLC method intended to separate and quantify all ≥6 known diazepam impurities, the target compound is essential to cover the early-elution region (predicted RRT 0.4–0.6) that is not occupied by EP impurities A, B, C, D, or E [3]. Including this standard ensures that a peak appearing before RRT 0.7 can be unambiguously assigned to this specific glycine-derived impurity rather than being reported as an unknown, thereby supporting comprehensive forced degradation studies and formulation stability assessment under ICH Q1A(R2) guidelines.

Mixed-Mode HPLC Method Development Requiring an Amphoteric Impurity Probe

The target compound's dual ionizable groups (carboxylic acid pKa ~2.3 and secondary amine pKa ~9.5) make it uniquely suited as a system suitability probe for mixed-mode columns employing both reversed-phase and cation-exchange retention mechanisms [2]. Its retention time is sensitive to both mobile-phase pH and ionic strength, providing a diagnostic marker for column condition and mobile-phase integrity that neutral impurities such as MACB cannot supply.

Root-Cause Investigation of Impurity Formation in Glycine-Containing Diazepam Formulations

In oral solutions or parenteral formulations containing glycine as a buffer or excipient, the target compound serves as a specific marker of secondary degradation via MACB-glycine re-condensation under acidic stress, as established by Nudelman et al. [1]. Laboratories conducting out-of-specification investigations in such formulations require this standard to confirm whether advanced degradation has occurred, distinguishing between simple hydrolysis (MACB-only profile) and more extensive chemical degradation involving free amino acid adducts.

Procurement Verification to Avoid CAS Number Confusion in Multi-Vendor Diazepam Impurity Catalogues

Given the documented ambiguity where 'Diazepam Impurity 2' maps to both CAS 102725-59-7 (the target compound) and CAS 784-38-3 (a fluorinated benzophenone of different formula, MW, and properties) across different commercial catalogs , the target compound is indispensable as a reference identity standard in vendor qualification audits. Procurement and quality teams must verify by CAS number, molecular formula, and MW to ensure the received standard matches the impurity peak observed in their chromatograms, especially when transitioning methods between CROs or manufacturing sites.

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